3,4,5-Trimethoxyphenyl isothiocyanate (CAS 35967-24-9) is a highly reactive, solid-state electrophilic reagent utilized primarily for the synthesis of thioureas, thiazolidinones, and complex nitrogen-sulfur heterocycles. Characterized by an electrophilic isothiocyanate (-NCS) group coupled with an electron-rich, sterically demanding 3,4,5-trimethoxy-substituted aromatic ring, this compound serves as a critical precursor in medicinal chemistry and advanced materials synthesis. Commercially available at high purities (≥98%), it is a staple for workflows requiring the direct installation of the 3,4,5-trimethoxyphenyl pharmacophore—a structural motif well-documented for its role in tubulin binding and enhanced lipophilicity. Its solid physical state at room temperature provides distinct handling advantages over volatile liquid isothiocyanates, making it a highly practical choice for precision scale-up and automated synthesis environments.
Substituting 3,4,5-trimethoxyphenyl isothiocyanate with the cheaper, generic phenyl isothiocyanate (PITC) or mono-methoxy analogs fundamentally alters both the physical processability of the precursor and the downstream performance of the synthesized material. From a handling perspective, generic PITC is a pungent, toxic liquid that requires strict vapor control and complicates precise stoichiometric weighing, whereas the 3,4,5-trimethoxy variant is a stable solid (mp 62-65 °C) . Chemically, the three methoxy groups exert profound electronic donation and steric hindrance, which dictate regioselectivity in multicomponent annulations and suppress unwanted side reactions [1]. In medicinal and agrochemical applications, the 3,4,5-trimethoxyphenyl ring is not merely a passive structural spacer; it actively dictates target binding (such as lodging into the colchicine binding site of tubulin) and dramatically alters the lipophilicity and solubility of the final product. Using a generic substitute strips the final molecule of these critical properties, leading to inactive downstream products and failed structure-activity relationship campaigns.
For laboratory and industrial procurement, the physical state of a reagent directly impacts handling safety, weighing precision, and process design. 3,4,5-Trimethoxyphenyl isothiocyanate is a crystalline solid at room temperature with a melting point of 62-65 °C . In contrast, the baseline comparator, unsubstituted phenyl isothiocyanate (PITC), is a volatile liquid with a boiling point of 221 °C and a highly pungent, irritating odor. The solid state of the trimethoxy derivative eliminates the need for specialized liquid-transfer containment, reduces inhalation exposure risks, and allows for highly precise gravimetric dispensing during high-throughput screening or large-scale batch synthesis.
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid (mp 62-65 °C) |
| Comparator Or Baseline | Phenyl isothiocyanate (Liquid, bp 221 °C) |
| Quantified Difference | Phase difference eliminates volatile liquid handling requirements |
| Conditions | Standard ambient temperature and pressure (SATP) |
Procuring a solid isothiocyanate simplifies weighing protocols, improves stoichiometric accuracy, and mitigates the safety hazards associated with volatile, pungent liquid analogs.
In the visible-light-mediated synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the choice of isothiocyanate precursor heavily influences the product distribution. When utilizing 3,4,5-trimethoxyphenyl isothiocyanate, the steric bulk and electron-donating nature of the trimethoxy groups drive the reaction to favor a specific regiochemical pathway, yielding the target compound (4n) at 27% isolated yield while suppressing the alternative ring-expansion byproduct (5n) to trace, undetectable amounts [1]. Conversely, when using less hindered or electron-withdrawing phenyl isothiocyanates (such as ortho-iodo or para-chloro variants), the reaction produces a mixed distribution of both 4-series and 5-series isomers (e.g., up to 34% yields of the 5-series byproducts).
| Evidence Dimension | Byproduct suppression in [4+2] annulation |
| Target Compound Data | Trace amounts of byproduct 5n |
| Comparator Or Baseline | Electron-withdrawing phenyl isothiocyanates (up to 34% byproduct formation) |
| Quantified Difference | Near-complete suppression of the competing ring-expansion pathway |
| Conditions | Visible-light-mediated three-component reaction with isatin and substituted anilines |
Selecting the 3,4,5-trimethoxy precursor ensures high regioselectivity in complex heterocycle synthesis, drastically reducing the need for difficult downstream chromatographic separations.
In the development of anti-proliferative agents, the 3,4,5-trimethoxyphenyl motif is a structural requirement that mimics the A-ring of combretastatin A-4 (CA-4). Synthesizing 4-thiazolidinone-umbelliferone hybrids directly from 3,4,5-trimethoxyphenyl isothiocyanate installs this critical pharmacophore in a single step, yielding compounds with potent tubulin polymerization inhibition and high cytotoxicity against cancer cell lines[1]. Substituting this precursor with unsubstituted phenyl isothiocyanate results in analogs that lack the necessary steric and electronic profile to lodge into the colchicine binding site of α/β-tubulin, rendering the downstream products virtually inactive in anti-proliferative assays.
| Evidence Dimension | Downstream target binding affinity (Tubulin) |
| Target Compound Data | Yields highly active CA-4 mimics |
| Comparator Or Baseline | Phenyl isothiocyanate (yields inactive analogs) |
| Quantified Difference | Critical shift from inactive to active tubulin-binding profiles |
| Conditions | In vitro tubulin polymerization assays and cancer cell line screening |
For pharmaceutical procurement, this specific isothiocyanate is mandatory for synthesizing active tubulin-targeting agents, as generic phenyl substitutes cannot replicate the required biological activity.
The synthesis of piperazine-thiourea hybrids relies on the reaction of an isothiocyanate with an amine. 3,4,5-Trimethoxyphenyl isothiocyanate exhibits high solubility in non-polar solvents like hexane [1]. This property allows chemists to strategically use an excess of the isothiocyanate to drive the thiourea formation to complete conversion. Because the resulting thiourea products are highly polar and insoluble in hexane, the unreacted 3,4,5-trimethoxyphenyl isothiocyanate can be easily washed away with non-polar solvents. This solubility differential avoids the need for time-consuming and solvent-heavy column chromatography, a benefit not always achievable with more polar or differently substituted isothiocyanates.
| Evidence Dimension | Precursor vs. Product Solubility |
| Target Compound Data | High solubility in hexane (allows simple solvent washing) |
| Comparator Or Baseline | Polar isothiocyanates (require chromatographic separation) |
| Quantified Difference | Elimination of column chromatography step |
| Conditions | Dichloromethane reaction solvent followed by hexane washing |
This solubility profile streamlines downstream purification, saving significant time and solvent costs during the scale-up of thiourea-based libraries.
Due to its direct installation of the combretastatin A-4 (CA-4) A-ring mimic, this compound is a highly effective choice for synthesizing novel tubulin polymerization inhibitors, such as 4-thiazolidinone and thiourea hybrids, where the 3,4,5-trimethoxy group is strictly required for target binding [1].
It is highly suited for generating piperazine-thiourea libraries targeting neglected tropical diseases and COX-1 inhibition, where the specific lipophilicity and steric bulk of the trimethoxy group have been shown to enhance potency and selectivity over unsubstituted analogs [2].
The compound is a preferred precursor for visible-light-mediated or catalyst-free multicomponent reactions (e.g., quinazolinone synthesis) where the electron-rich and sterically hindered isothiocyanate is needed to suppress unwanted ring-expansion byproducts and drive regioselectivity [3].
Because it is a stable solid at room temperature and exhibits favorable solubility in non-polar solvents for easy post-reaction washing, it is an ideal building block for automated, high-throughput synthesis workflows where volatile liquid isothiocyanates would pose handling and purification challenges .
Irritant;Health Hazard